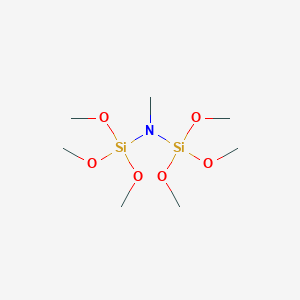
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is a chemical compound with the molecular formula C7H21NO6Si2. It is a silane derivative, which means it contains silicon atoms bonded to organic groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine typically involves the reaction of trimethoxysilane with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are essential in the formation of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicone polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine involves its ability to form siloxane bonds through hydrolysis and condensation reactions These reactions lead to the formation of stable silicone networks, which are essential in various applications
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethoxy-2-methylpropane
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
1,1,1-Trimethoxy-N-methyl-N-(trimethoxysilyl)silanamine is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and durable coatings. Its ability to undergo various chemical reactions also enhances its utility in different fields.
Propiedades
Número CAS |
64909-06-4 |
|---|---|
Fórmula molecular |
C7H21NO6Si2 |
Peso molecular |
271.41 g/mol |
Nombre IUPAC |
N,N-bis(trimethoxysilyl)methanamine |
InChI |
InChI=1S/C7H21NO6Si2/c1-8(15(9-2,10-3)11-4)16(12-5,13-6)14-7/h1-7H3 |
Clave InChI |
DPNHKVDBVQGWOI-UHFFFAOYSA-N |
SMILES canónico |
CN([Si](OC)(OC)OC)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-{[2-(4-Bromophenyl)ethyl]amino}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14483133.png)

![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)

